(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c29-25-13-7-8-14-26(25)31-15-17-32(18-16-31)28(34)24-20-33(19-22-9-3-1-4-10-22)30-27(24)35-21-23-11-5-2-6-12-23/h1-14,20H,15-19,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNITUZSRUZTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The pyrazole ring is substituted with a benzyloxy group and a benzyl group, contributing to its lipophilicity and potential receptor interactions.
- Piperazine Moiety : The presence of the piperazine ring enhances its pharmacokinetic properties, potentially improving bioavailability and receptor affinity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Studies have shown that pyrazole derivatives can modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated submicromolar antiproliferative activity in various cancer cell lines by disrupting autophagic flux and increasing basal autophagy levels .
- Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could position this compound as a candidate for treating mood disorders or neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazole compounds:
1. Anticancer Efficacy
A study investigating a series of pyrazole derivatives, including those structurally related to our compound, reported significant antiproliferative effects on MIA PaCa-2 pancreatic cancer cells. The compounds demonstrated the ability to inhibit mTORC1 activity, leading to increased autophagic processes that could selectively target cancer cells under metabolic stress .
2. Neuropharmacological Potential
In another study focusing on the piperazine derivatives, compounds exhibiting structural similarities to our target were evaluated for their effects on serotonin receptors. These studies indicated promising anxiolytic and antidepressant-like activities in animal models, suggesting that modifications to the piperazine moiety could enhance therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
Compound A contains a 2-fluorophenyl group on the piperazine ring. This distinguishes it from analogs such as [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (), which features a 4-fluorobenzyl substituent.
Table 1: Comparison of Piperazine-Based Compounds
Core Heterocycle Modifications
Compound A utilizes a pyrazole core, whereas the compound in employs a thieno[3,2-c]pyrazole fused ring system. Additionally, the benzyloxy group in Compound A may confer higher lipophilicity than the 1-methylimidazole substituent in ’s analog, influencing membrane permeability .
Computational and Crystallographic Analysis
The SHELX software suite () is widely used for crystallographic refinement of small molecules. Although Compound A’s crystal structure is unreported, analogs like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () demonstrate the utility of such tools in confirming substituent geometry and intermolecular interactions .
Implications of Structural Differences
- Electronic Effects : The 2-fluorophenyl group in Compound A may create a dipole moment distinct from para-substituted analogs, influencing receptor binding .
- Synthetic Complexity: The pyrazole core in Compound A may simplify synthesis relative to fused heterocycles (e.g., thienopyrazole in ), reducing steps and cost .
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | EDCI | 25 | 62 |
| THF | DCC | 40 | 58 |
| DMF | EDCI+DMAP | 25 | 78 |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming the stereochemistry and substituent orientation. Key steps include:
- Crystal Growth: Slow evaporation of a saturated ethanol/water solution at 4°C to obtain diffraction-quality crystals.
- Data Collection: Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement: SHELXL-2018 is preferred for small-molecule refinement. Challenges include:
Example:
In a related pyrazole-piperazine structure, the dihedral angle between the pyrazole and fluorophenyl groups was resolved to 42.5° using SHELXL, confirming non-planarity critical for receptor binding .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR:
- 1H NMR (CDCl3): Identify benzyl protons (δ 4.8–5.2 ppm, AB quartet), fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and piperazine NH (δ 2.6–3.1 ppm, broad).
- 13C NMR: Confirm carbonyl C=O (δ 165–170 ppm) and quaternary carbons.
- HRMS: ESI+ mode to verify molecular ion ([M+H]+) with <2 ppm error .
Q. Table 2: Key NMR Peaks
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzyl CH2 | 4.90–5.15 | AB quartet |
| Fluorophenyl H | 7.12–7.38 | m |
| Piperazine CH2 | 2.75–3.05 | br s |
Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?
Methodological Answer:
Comparative studies on analogs reveal:
- Fluorophenyl Substitution: Enhances metabolic stability and CNS penetration due to reduced CYP450 interactions.
- Methoxyphenyl Substitution: Increases solubility but reduces target affinity (e.g., σ receptor Ki = 12 nM vs. 45 nM for methoxy analog) .
Experimental Design:
- In Vitro Assays: Radioligand binding assays (e.g., [3H]-DTG for σ receptors) with HEK293 cells expressing human receptors.
- Data Analysis: Use GraphPad Prism for nonlinear regression (IC50 → Ki) .
Basic: What are common impurities formed during synthesis, and how are they mitigated?
Methodological Answer:
- Impurity 1: Hydrolysis of benzyloxy group → 3-hydroxy-pyrazole byproduct (detected via TLC, Rf = 0.3).
- Mitigation: Strict anhydrous conditions (molecular sieves in DCM) and reduced reaction time (<24 hrs) .
- Impurity 2: Unreacted piperazine starting material. Remove via acid-base extraction (1M HCl wash) .
Advanced: How to analyze contradictory bioactivity data across different assay platforms?
Methodological Answer:
Contradictions often arise from assay conditions:
- Case Study: A compound showed IC50 = 50 nM in a cell-free enzyme assay but 220 nM in cell-based assays due to membrane permeability limits.
- Resolution:
- Use LC-MS/MS to quantify intracellular concentrations.
- Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate permeability with activity .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- SwissADME: Predicts LogP (2.8), topological PSA (75 Ų), and BBB permeability (CNS MPO score = 4.2).
- ADMETLab 2.0: Estimates CYP3A4 inhibition risk (Probability = 0.67) .
Advanced: What strategies optimize crystallization for poorly diffracting samples?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
